![molecular formula C23H22N6O B3009650 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-37-6](/img/structure/B3009650.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Antimicrobial and Antioxidant Activities
Some derivatives of 2-(1H-benzo[d]imidazol-1-yl) have been synthesized and shown potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity (Basavaraj S Naraboli & J. S. Biradar, 2017).
Antibacterial Agents
Derivatives of this compound have also been synthesized with significant antibacterial activity, contributing to their potential as antibacterial agents (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Anticancer and Antitumor Applications
Anticancer Compounds
A series of anticancer compounds comprising derivatives with a benzimidazole moiety has been synthesized, showing marked antitumor activity against various human cancer cell lines (Amira S. Abd El‐All et al., 2015).
Raf Kinase Inhibitors
Imidazole acyl urea derivatives synthesized from this compound have exhibited significant inhibitory activities against human gastric carcinoma cell lines, comparable to Sorafenib, a standard drug (Y. Zhu, 2015).
Synthesis and Structural Studies
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various heterocycles, with structures confirmed through spectroscopic measurements and analytical methods (Dong-Mei Chen et al., 2021).
pKa Determination of Derivatives
The acidity constants of derivatives of this compound have been determined, contributing to the understanding of their chemical properties (M. Duran & M. Canbaz, 2013).
Miscellaneous Applications
Melatonin Receptor Ligands
Some derivatives have been designed and synthesized as melatonin receptor ligands, showing good affinity and selectivity (S. El Kazzouli et al., 2011).
Anti-inflammatory Activity
Derivatives have been tested and found to have considerable anti-inflammatory activity, comparable to common medicines like Indomethacin (R. Bhor & K. Sable, 2022).
Wirkmechanismus
Target of Action
Similar compounds with an imidazole core have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function.
Biochemical Pathways
Similar compounds have been found to induce apoptosis . This suggests that the compound might affect pathways related to cell survival and death.
Pharmacokinetics
Similar compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM , indicating that they can be absorbed and distributed in the body to exert their effects.
Result of Action
Similar compounds have been found to induce apoptosis , suggesting that this compound might also have a similar effect.
Action Environment
The effectiveness of similar compounds has been tested in various human cancer cell lines such as prostate (du-145), lung (a549), and cervical (hela) , suggesting that the compound’s action might be influenced by the specific cellular environment.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-16-24-20-5-1-2-6-21(20)29)25-18-9-7-17(8-10-18)19-11-12-22(27-26-19)28-13-3-4-14-28/h1-2,5-12,16H,3-4,13-15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCHBYHBRVXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-triethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009567.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
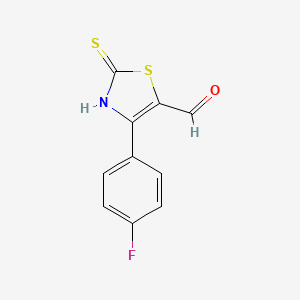
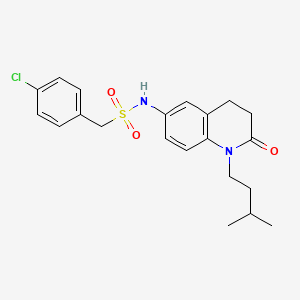
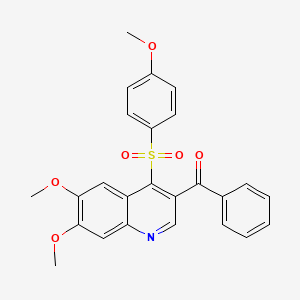
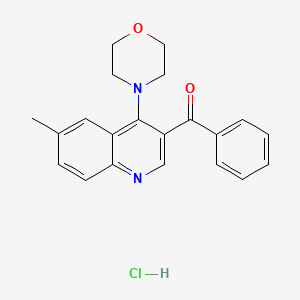
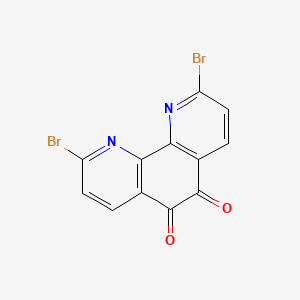
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3009579.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
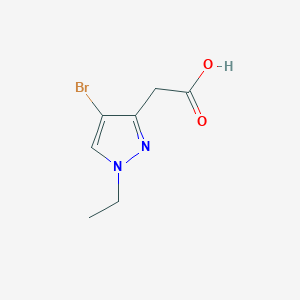
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)
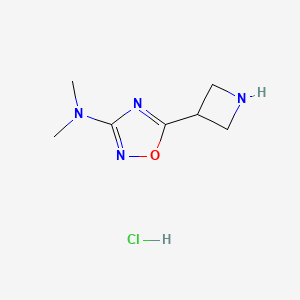
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)
